Danusertib

Content Navigation

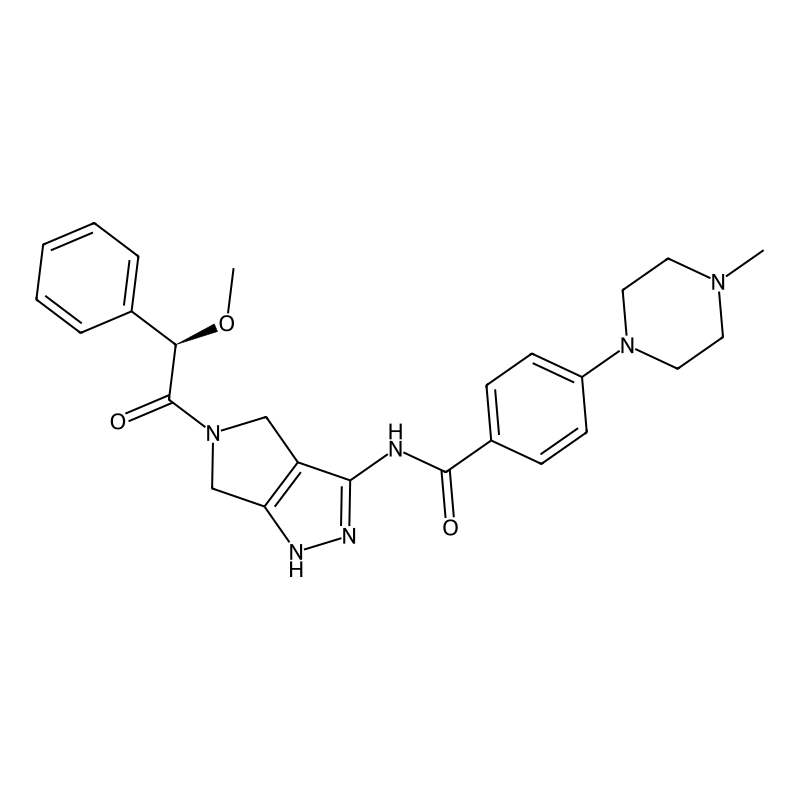

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Danusertib mechanism of action Aurora kinase inhibition

Primary Mechanism: Pan-Aurora Kinase Inhibition

Danusertib functions primarily as an ATP-competitive inhibitor that targets all three members of the Aurora kinase family (A, B, and C), with a particular potency for Aurora A [1] [2].

The table below summarizes its half-maximal inhibitory concentration (IC₅₀) values for its primary kinase targets from cell-free assays.

| Kinase Target | IC₅₀ Value | Biological Role & Consequence of Inhibition |

|---|---|---|

| Aurora A | 13 nM [1] [2] | Regulates centrosome maturation, spindle assembly. Inhibition disrupts mitotic entry and causes mitotic defects. |

| Aurora B | 79 nM [1] [2] | Chromosomal passenger protein; regulates chromosome segregation. Inhibition leads to failure of cytokinesis and polyploidy. |

| Aurora C | 61 nM [1] [2] | Functions in meiosis; expressed in cancer cells. Inhibition contributes to overall mitotic disruption. |

| Bcr-Abl (including T315I mutant) | 25 nM [1] [2] | Driver oncogene in CML. Inhibition is effective against imatinib-resistant forms, notably the T315I "gatekeeper" mutation. |

Cellular Consequences and Secondary Mechanisms

Inhibition of Aurora kinases by this compound triggers a cascade of cellular events that result in its antitumor effects [3] [4] [5].

The core cellular consequences of Aurora kinase inhibition by this compound are multi-faceted, leading to several anti-cancer outcomes.

Key Experimental Evidence and Protocols

The mechanistic understanding of this compound is supported by specific experimental data. The table below outlines key methodologies used to investigate its effects.

| Experimental Goal | Common Assays & Protocols | Key Observations |

|---|---|---|

| Cell Viability & Proliferation | MTT or AlamarBlue Assay: Cells treated with a dose range for 48-72 hours [6] [4]. | Dose-dependent suppression of cell growth in various cancer lines (e.g., gastric, leukemia) [3] [4]. |

| Cell Cycle Analysis | Propidium Iodide (PI) Staining & Flow Cytometry: Cells fixed, treated with RNase and PI, then analyzed [3] [5]. | Accumulation of cells in the G2/M phase; appearance of polyploid (>4N) cells [3] [1]. |

| Apoptosis Detection | Annexin V/7-AAD Staining & Flow Cytometry: Live cells stained and analyzed [3] [4]. Western Blot: for cleaved caspases (3, 9), Bax, Bcl-2, PARP [3] [5]. | Increased Annexin V+ population. Upregulation of pro-apoptotic proteins (Bax), downregulation of anti-apoptotic (Bcl-2, Bcl-xl), caspase cleavage [3] [4]. |

| Autophagy Detection | Western Blot: for LC3-I to LC3-II conversion and Beclin-1 upregulation [3] [5]. Cyto-ID Staining: fluorescent dye measured by flow cytometry [3]. | Increased LC3-II and Beclin-1 levels. Enhanced by PI3K inhibitor wortmannin [3]. |

| In Vivo Efficacy | Xenograft Models: Immunodeficient mice injected with cancer cells, treated with this compound (e.g., 15-25 mg/kg, i.p.) [1] [2]. | Significant tumor growth inhibition and biomarker modulation [1]. |

Current Status in Drug Development

Based on the search results, this compound remains an investigational agent for research use. It has been evaluated in Phase I and II clinical trials for a range of advanced solid tumors and leukemias [3] [6] [5]. It is not listed among the FDA's novel drug approvals for 2025 [7] [8], confirming it has not yet received regulatory approval for clinical use.

References

- 1. This compound (PHA-739358) | Aurora Kinase inhibitor [selleckchem.com]

- 2. This compound (PHA-739358) – Aurora Kinase Inhibitor [apexbt.com]

- 3. , a potent pan- this compound and ABL Aurora ... kinase kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 4. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis ... [ar.iiarjournals.org]

- 5. , a potent pan- this compound and ABL Aurora ... kinase kinase inhibitor [dovepress.com]

- 6. This compound, a potent pan-Aurora kinase and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 7. Novel Drug Approvals for 2025 [fda.gov]

- 8. Oncology (Cancer)/Hematologic Malignancies Approval ... [fda.gov]

Mechanism of Action and Kinase Inhibition Profile

Danusertib is a multi-targeted agent whose primary mechanism involves disrupting mitosis and targeting key oncogenic drivers.

- Pan-Aurora Kinase Inhibition: this compound potently inhibits all three Aurora kinases (A, B, and C), which are serine/threonine kinases essential for regulating cell division. By inhibiting these kinases, this compound disrupts mitotic processes, leading to cell cycle arrest at the G2/M phase, endoreduplication (DNA replication without cell division), and polyploidy, ultimately triggering apoptosis [1] [2] [3]. A key pharmacodynamic biomarker for its activity is the reduction of phosphorylated Histone H3 (Ser10), a substrate of Aurora B [4] [5] [2].

- Activity Against Bcr-Abl and T315I Mutant: A significant feature of this compound is its ability to inhibit Bcr-Abl tyrosine kinase, including the multidrug-resistant T315I "gatekeeper" mutation. This mutation confers resistance to first- and second-generation Bcr-Abl inhibitors like imatinib, nilotinib, and dasatinib. This compound binds to the active conformation of the Abl kinase domain, and the bulky isoleucine residue of the T315I mutant does not hinder this binding [1] [4] [2].

The table below shows the half-maximal inhibitory concentration (IC₅₀) of this compound against its primary kinase targets.

| Kinase Target | IC₅₀ (nM) |

|---|---|

| Aurora A | 13 nM [6] |

| Aurora B | 79 nM [6] |

| Aurora C | 61 nM [6] |

| Abl (wild-type & mutants) | 25 nM [1] [6] |

| c-RET | 31 nM [6] |

| TrkA | 31 nM [6] |

| FGFR1 | 47 nM [6] |

Preclinical Evidence and Anticancer Mechanisms

Preclinical studies reveal that this compound exerts potent anticancer effects through multiple signaling pathways.

- Induction of Apoptosis and Cell Cycle Arrest: In human gastric cancer cells, this compound treatment led to G2/M phase arrest, downregulating expression of cyclin B1 and CDK1 while upregulating p21, p27, and p53. It induced mitochondria-mediated apoptosis, characterized by increased expression of pro-apoptotic Bax, decreased anti-apoptotic Bcl-2 and Bcl-xL, cytochrome c release, and activation of caspase-9 and caspase-3 [7].

- Induction of Autophagy: In gastric cancer models, this compound induced autophagy, evidenced by increased levels of beclin-1 and conversion of microtubule-associated protein light chain 3 (LC3-I to LC3-II). This effect involved inhibition of the PI3K/Akt/mTOR and p38 MAPK pathways, as well as activation of AMPK [7].

- Inhibition of Epithelial-to-Mesenchymal Transition (EMT): this compound also showed inhibitory effects on EMT in gastric cancer cells, increasing expression of E-cadherin and decreasing expression of N-cadherin [7].

- Activity in Hematological Cancers: In preclinical models of Philadelphia chromosome-positive Acute Lymphoblastic Leukemia (Ph+ ALL), this compound reduced cell viability and induced apoptosis in cells with both wild-type Bcr-Abl and the T315I mutation. It inhibited Bcr-Abl kinase activity by reducing phosphorylation of Crkl and Stat5 [2].

- Activity in EBV-Associated Cancers: A 2022 study found that this compound induced apoptosis in Epstein-Barr virus-transformed B-cells by activating the caspase cascade and endoplasmic reticulum stress signaling, accompanied by intracellular calcium release [8].

The following diagram illustrates the key signaling pathways and cellular processes affected by this compound, based on findings from gastric cancer and hematological malignancy studies.

Key signaling pathways and cellular processes modulated by this compound.

Experimental Protocols for Key Assays

For researchers, here are detailed methodologies from key studies demonstrating how to assess this compound's activity.

1. Cell Viability and Proliferation Assay (AlamarBlue) [8]

- Cell Line: EBV-transformed B-cells.

- Procedure: Seed cells at 5x10⁵ cells/well in a 96-well plate. Treat with a dose range of this compound (e.g., 10-1000 nM) or vehicle control (DMSO) for 48 hours. Add AlamarBlue reagent (10% of total volume) to each well and incubate for 8 hours. Measure fluorescence intensity with a fluorometer (excitation 530 nm, emission 590 nm).

2. Apoptosis Analysis by Flow Cytometry [8]

- Cell Line: EBV-transformed B-cells or human gastric cancer cells (AGS, NCI-N78).

- Procedure: Treat cells with this compound (e.g., 25-1000 nM) for 24-48 hours. Harvest cells, wash with cold PBS, and resuspend in Annexin-V binding buffer. Stain cells with FITC-labeled Annexin-V and a viability dye like 7-AAD or Propidium Iodide (PI) for 15 minutes in the dark. Analyze by flow cytometry to distinguish early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

3. Cell Cycle Analysis by DNA Content [7] [2]

- Cell Line: Human ALL cells (e.g., BLQ1, US6) or gastric cancer cells.

- Procedure: Treat cells with this compound (e.g., 1 µM) for 16-24 hours. Harvest and fix cells in cold ethanol (e.g., 70%). Treat cells with RNase A and stain DNA with Propidium Iodide (PI). Analyze DNA content by flow cytometry to identify populations in sub-G1, G0/G1, S, and G2/M phases, and to detect polyploid cells (>4N DNA content).

4. Western Blot Analysis for Pharmacodynamic Markers [4] [7] [2]

- Targets: Phospho-Histone H3 (Ser10) for Aurora B inhibition; Phospho-Crkl (Tyr207) for Bcr-Abl inhibition.

- Procedure: Isolate protein from this compound-treated cells (e.g., peripheral blood mononuclear cells from patients or cell lines). Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Block membrane and incubate with primary antibodies against p-Histone H3, total Histone H3, p-Crkl, and a loading control (e.g., β-actin). Detect using appropriate secondary antibodies and chemiluminescence. Densitometric analysis can quantify the extent of target inhibition.

Clinical Trial Insights

Early-phase clinical trials have evaluated this compound's safety and preliminary efficacy.

- Dosing and Schedules: Phase I trials have explored various intravenous dosing schedules, including a 24-hour infusion every 14 days [5], and daily 3-hour infusions for 7 or 14 days in a cycle [4]. The recommended Phase 2 dose was established at 180 mg/m² for one schedule (7 days on, 7 days off) [4].

- Safety Profile: The primary dose-limiting toxicity (DLT) in solid tumor and leukemia trials was hematological, particularly neutropenia and febrile neutropenia [4] [5]. Mucositis was also a DLT in one study [4]. Non-hematologic adverse events were typically grade 1-2.

- Preliminary Efficacy: In a Phase I study of patients with accelerated/blastic phase CML or Ph+ ALL, this compound showed activity, with responses observed in four patients carrying the T315I Bcr-Abl mutation [4]. In a solid tumor trial, one patient with refractory small-cell lung cancer experienced an objective response, and another with ovarian cancer had tumor regression [5].

References

- 1. (formerly this compound - PHA )--a novel combined pan-Aurora... 739358 [pubmed.ncbi.nlm.nih.gov]

- 2. Treatment of human pre-B acute lymphoblastic leukemia with the... [molecular-cancer.biomedcentral.com]

- 3. (formerly this compound - PHA ) – A Novel Combined... | SpringerLink 739358 [link.springer.com]

- 4. A phase I study of this compound (PHA-739358) in adult patients ... [pmc.ncbi.nlm.nih.gov]

- 5. A phase I dose-escalation study of this compound (PHA ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. selleckchem.com/products/ PHA - 739358 ( this compound ).html [selleckchem.com]

- 7. This compound, a potent pan-Aurora kinase and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 8. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis ... [ar.iiarjournals.org]

Experimental Protocols for IC₅₀ Determination

The provided IC₅₀ values are typically determined through standardized biochemical kinase assays.

- Assay Principle: These are cell-free experiments that measure the direct inhibitory effect of Danusertib on the kinase activity of purified Aurora proteins. The assay is run at optimized concentrations of ATP and a specific substrate to allow for direct comparison of IC₅₀ values across different kinases [1].

- General Workflow: The kinase, this compound, ATP, and a substrate are combined. The reaction's progress is monitored, often by measuring the transfer of a phosphate group from ATP to the substrate. The IC₅₀ is the concentration of this compound that reduces this kinase activity by 50% under the defined experimental conditions.

For cellular activity, the antiproliferative effects are often measured using assays like MTT or BrdU incorporation in various human cancer cell lines, which determine the drug concentration that inhibits cell proliferation by 50% after a set time (e.g., 72 hours) [2] [3].

Mechanism of Action and Signaling Pathways

This compound binds to the ATP-binding pocket of Aurora kinases, inhibiting their activity and disrupting critical mitotic processes [4] [5]. In cellular and animal models, this inhibition leads to several downstream effects.

Figure 1: Simplified diagram of this compound's primary mechanism and downstream cellular effects.

Broader Kinase Selectivity

Beyond Aurora kinases, this compound also shows activity against other kinases, which may contribute to its overall anticancer profile [1].

| Additional Kinase Target | IC₅₀ Value (nM) |

|---|---|

| Abl (including T315I mutant) | 25 nM |

| TrkA | 31 nM |

| c-RET | 31 nM |

| FGFR1 | 47 nM |

References

- 1. This compound (PHA-739358) | Aurora Kinase inhibitor [selleckchem.com]

- 2. This compound (PHA-739358) | Aurora Kinase Inhibitor [medchemexpress.com]

- 3. Assessment of Cell Viability in Drug Therapy: IC50 and ... [pmc.ncbi.nlm.nih.gov]

- 4. Update on Aurora Kinase Targeted Therapeutics in Oncology [pmc.ncbi.nlm.nih.gov]

- 5. Update on Aurora Kinase Targeted Therapeutics in Oncology [pmc.ncbi.nlm.nih.gov]

Danusertib (PHA-739358): A Technical Guide to BCR-ABL T315I Mutation Inhibition

Introduction and Mechanism of Action

Danusertib (PHA-739358) is a 3-aminopyrazole-derived small molecule ATP-competitive inhibitor that represents a significant therapeutic strategy for targeting BCR-ABL T315I mutations, which confer resistance to first- and second-generation tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). As a pan-aurora kinase inhibitor with concurrent potent activity against BCR-ABL, this compound exhibits a unique dual-targeting profile that distinguishes it from conventional TKIs [1] [2]. The compound demonstrates nanomolar inhibitory concentrations against its primary targets: Aurora A (IC₅₀ = 13 nM), Aurora B (IC₅₀ = 79 nM), Aurora C (IC₅₀ = 61 nM), and ABL (IC₅₀ = 25 nM), including the recalcitrant T315I mutant [3] [1].

Structural analyses reveal that this compound binds to the ATP-binding pocket of the ABL kinase domain in its active conformation, with the bulky isoleucine residue of the T315I mutation not sterically hindering this interaction [3]. This binding mode enables this compound to effectively target the "gatekeeper" mutation that confers resistance to imatinib, dasatinib, nilotinib, and bosutinib [4] [5]. Beyond its direct kinase inhibitory effects, this compound's simultaneous targeting of aurora kinases induces mitotic abnormalities and polyploidization, contributing to its overall anti-leukemic efficacy, particularly at higher concentrations [4] [5].

Key Experimental Findings and Efficacy Data

In Vitro and Preclinical Evidence

Preclinical studies have extensively characterized this compound's efficacy across various BCR-ABL positive models, demonstrating consistent activity against both wild-type and T315I-mutant forms.

Table 1: In Vitro Efficacy of this compound in BCR-ABL Positive Models

| Cell Model/System | Findings | Concentrations Tested | Reference |

|---|---|---|---|

| BA/F3 cells (expressing BCR-ABL T315I) | Inhibition of proliferation; induction of apoptosis | IC₅₀: 0.12 µM | [4] |

| K562 cells (CML-derived) | Dose-dependent CrkL phosphorylation inhibition; apoptosis at >0.32 µM | 0.01-5 µM | [4] |

| Primary CD34+ CML cells (with T315I) | Suppression of proliferation | IC₅₀: 19 nM | [3] |

| Primary CD34+ CML cells (without T315I) | Suppression of proliferation | IC₅₀: 9 nM | [3] |

| Murine BCR-ABL ALL models | Significantly prolonged survival in T315I-mutant transplanted mice | 3×7-day treatment cycles | [5] |

Mechanistic studies in K562 cells revealed a therapeutic window between BCR-ABL inhibition and aurora kinase inhibition. At lower nanomolar concentrations (≤0.32 µM), this compound's pro-apoptotic effects were primarily attributed to BCR-ABL kinase inhibition, evidenced by reduced CrkL phosphorylation. At higher concentrations (>0.32 µM), simultaneous inhibition of both BCR-ABL and aurora kinase pathways contributed to the observed effects, with significant histone H3-Ser10 phosphorylation reduction and pronounced apoptosis induction [4]. This compound demonstrated synergistic effects when combined with imatinib in BCR-ABL-positive, imatinib-sensitive cell lines (Ba/F3-p210, Ba/F3-M351T, and K562), resulting in significantly increased apoptosis rates compared to single-agent treatments [4].

Clinical Trial Data

Clinical investigations have evaluated this compound in patients with advanced hematologic malignancies, particularly those with T315I mutations who had exhausted standard TKI options.

Table 2: Clinical Efficacy of this compound in BCR-ABL Positive Leukemias

| Trial Design | Patient Population | Dosing Schedule | Key Findings | Reference |

|---|

| Phase I (n=37) | Accelerated/blastic phase CML or Ph+ ALL; 17/29 with T315I | Schedule A: 3-h IV infusion daily for 7 days in 14-day cycle (n=29) Schedule B: 3-h IV infusion daily for 14 days in 21-day cycle (n=8) | • Recommended Phase 2 dose (Schedule A): 180 mg/m² • Responses in 4 patients with T315I mutation • Acceptable toxicity profile | [3] | | Phase I in solid tumors (n=56) | Advanced solid tumors | 24-hour infusion every 14 days; doses 45-1000 mg/m² | • MTD without G-CSF: 500 mg/m² • RP2D with G-CSF: 750 mg/m² • Dose-proportional PK, half-life 18-26 hours | [2] |

The phase I study in advanced leukemia patients established a recommended phase 2 dose of 180 mg/m² for the 7-days-on/7-days-off schedule (Schedule A) [3]. The primary dose-limiting toxicities observed across studies were febrile neutropenia and mucositis, with hematologic toxicity representing the expected on-target effect of aurora kinase inhibition on proliferating cells [3] [2]. Hypertension was also noted as a potential adverse effect requiring monitoring [2]. Pharmacodynamic assessments confirmed target engagement through demonstration of diminished phosphorylation of histone H3 in skin biopsies, establishing this as a viable biomarker for biological activity [3] [2].

Experimental Protocols and Methodologies

In Vitro Cell-Based Assays

Cell culture and treatment conditions: Human leukemia cell lines (e.g., K562, Ba/F3 models expressing wild-type or mutant BCR-ABL) and primary CD34+ cells from CML patients are maintained in appropriate media with necessary cytokines [4] [5]. For efficacy assessments, cells are treated with this compound across a concentration range (typically 0.01-5 µM) for 24-72 hours [4] [5]. Clinically achievable concentrations (Cₘₐₓ ≈ 4-6 µM) should be prioritized for translational relevance [5].

Viability and apoptosis assays: Cell viability is quantified using MTT, MTS, or similar metabolic activity assays after 72 hours of treatment [5]. Apoptosis induction is measured by Annexin V/propidium iodide staining followed by flow cytometry, or by detection of activated caspase-3 using intracellular flow cytometry after 24-48 hours of treatment [4]. The percentage of apoptotic cells is calculated by comparing treated samples to untreated controls.

Cell cycle analysis: Cells are harvested after 16-24 hours of treatment, fixed in ethanol, stained with propidium iodide, and analyzed by flow cytometry to detect DNA content [4] [5]. This compound treatment typically results in accumulation of cells with ≥4N DNA content, indicating polyploidization resulting from aurora kinase inhibition [4] [5].

Signaling and Biomarker Analysis

Protein phosphorylation analysis: Cells are treated with this compound for 2-24 hours, lysed, and subjected to Western blotting to assess phosphorylation status of key signaling molecules [4] [5]. Primary antibodies against phospho-CrkL (Tyr207), phospho-Stat5 (Tyr694), and phospho-histone H3 (Ser10) are used to evaluate BCR-ABL and aurora kinase inhibition, respectively [3] [4]. Total protein levels should be assessed to confirm equivalent loading.

Intracellular phospho-flow cytometry: For more rapid screening of phosphorylation status, fixed and permeabilized cells can be stained with phospho-specific antibodies and analyzed by flow cytometry [4]. This method permits single-cell analysis and can detect heterogeneous responses within cell populations.

The following diagram illustrates the experimental workflow for assessing this compound activity in BCR-ABL positive cells:

Experimental workflow for this compound activity assessment

Resistance Mechanism Studies

Generation of resistant clones: To investigate resistance mechanisms, BCR-ABL-positive cell lines are continuously exposed to increasing concentrations of this compound over 3-6 months [4]. Emerging resistant clones are isolated and expanded for further characterization.

Efflux transporter assays: ABCG2 overexpression represents a clinically relevant resistance mechanism to this compound [4]. Resistant cells should be evaluated for ABCG2 expression by Western blotting or flow cytometry. Functional activity can be assessed using substrate retention assays with specific fluorescent dyes (e.g., Hoechst 33342) in the presence or absence of ABCG2 inhibitors like Ko143 [4].

Combination therapy experiments: To overcome resistance, combination studies with imatinib and this compound are performed [4]. Cells are treated with both inhibitors simultaneously at their respective IC₅₀ concentrations, and apoptosis is measured after 24 hours by activated caspase-3 detection [4]. Combination indices can be calculated using the Chou-Talalay method to quantify synergy.

Resistance Mechanisms and Combination Strategies

Despite this compound's potent activity against T315I-mutant BCR-ABL, several resistance mechanisms have been identified that may limit its long-term efficacy:

ABCG2 overexpression: In vitro resistance models demonstrate that overexpression of the ABCG2 efflux transporter represents the predominant mechanism of acquired this compound resistance [4]. Resistant clones exhibiting ABCG2 upregulation remain sensitive to imatinib, suggesting non-overlapping resistance mechanisms between these agents [4].

Limited target inhibition in stem cells: Similar to other TKIs, this compound demonstrates reduced efficacy against quiescent hematopoietic stem cells, potentially contributing to disease persistence and minimal residual disease [4].

Compound mutations: Although not specifically reported for this compound, compound mutations in BCR-ABL (multiple mutations in the same molecule) represent an emerging resistance mechanism to next-generation TKIs and may potentially affect this compound efficacy [6].

To combat resistance emergence, combination strategies have shown promise in preclinical models. Simultaneous treatment with this compound and imatinib significantly reduced the emergence of resistant clones in vitro compared to single-agent treatments [4]. This combination demonstrated synergistic induction of apoptosis in BCR-ABL-positive, imatinib-sensitive cell lines (Ba/F3-p210, Ba/F3-M351T, and K562), while no such enhancement was observed in BCR-ABL-negative cells or those harboring the T315I mutation [4].

The following diagram illustrates this compound's mechanism of action and resistance pathways:

This compound mechanisms and resistance pathways

Conclusion and Research Applications

This compound represents a structurally and mechanistically distinct therapeutic option for targeting BCR-ABL T315I mutations, with validated preclinical efficacy and clinical proof-of-concept in advanced leukemia populations. Its unique dual inhibition profile targeting both aurora kinases and BCR-ABL provides a strategic approach for overcoming TKI resistance, particularly in high-risk patients with limited treatment options.

For research applications, this compound serves as:

- A chemical tool for investigating the intersection of mitotic regulation and oncogenic kinase signaling

- A benchmark compound for evaluating next-generation T315I-targeting strategies

- A combination partner with conventional TKIs to suppress resistance emergence

- A prototype for multi-kinase inhibitor development against therapy-resistant malignancies

References

- 1. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 2. A Phase I Dose-Escalation Study of this compound (PHA-739358 ... [pmc.ncbi.nlm.nih.gov]

- 3. A phase I study of this compound (PHA-739358) in adult patients ... [pmc.ncbi.nlm.nih.gov]

- 4. Abcg2 Overexpression Represents a Novel Mechanism for ... [journals.plos.org]

- 5. Treatment of human pre-B acute lymphoblastic leukemia ... [pmc.ncbi.nlm.nih.gov]

- 6. BCR::ABL1 kinase domain mutations and their predictive ... [sciencedirect.com]

Danusertib pan Aurora kinase inhibitor profile

Danusertib Profile & Molecular Targets

This compound (formerly PHA-739358) is a small-molecule, ATP-competitive 3-aminopyrazole derivative that functions as a potent pan-inhibitor of the Aurora kinase family [1] [2]. It also demonstrates significant activity against additional kinases relevant in oncology, making it a multi-targeted agent [1] [3].

- Primary Targets: Aurora kinases A, B, and C [1] [2] [4]. These serine/threonine kinases are essential regulators of mitosis, and their overexpression is frequently observed in human cancers [5] [4].

- Secondary Tyrosine Kinase Targets: It is a third-generation Bcr-Abl tyrosine kinase inhibitor, effective even against the T315I "gatekeeper" mutation which confers resistance to other Abl inhibitors [1] [3]. It also inhibits Ret, FGFR-1, and TrkA [1].

Quantitative Bioactivity & Clinical Data

The table below summarizes key quantitative data from preclinical and clinical studies.

| Parameter | Details / Value | Context / Source |

|---|---|---|

| Primary Mechanism | Pan-Aurora Kinase Inhibition (Aurora A, B, C) [1] [2] | Dominant Aurora B kinase inhibition phenotype in cells [6]. |

| Key Secondary Targets | Bcr-Abl (incl. T315I mutant), Ret, FGFR-1, TrkA [1] [3] | Contributes to antitumor activity and expands potential indications [1]. |

| Clinical Formulation | Intravenous (IV) infusion [6] | Supplied as a sterile 1% (w/v) solution [6]. |

| Recommended Phase 2 Dose | 500 mg/m² (without G-CSF); 750 mg/m² (with G-CSF) [6] | 24-hour infusion every 14 days [6]. |

| Dose-Limiting Toxicity (DLT) | Febrile neutropenia [6] | Most common grade ≥3 adverse events also included stomatitis and mucosal inflammation [6]. |

| Pharmacokinetics | Dose-proportional, median half-life of 18-26 hours [6] | Supports a 14-day dosing cycle [6]. |

| Pharmacodynamic Biomarker | Inhibition of Histone H3 (Ser10) phosphorylation in skin biopsies [6] | Target modulation observed at doses ≥500 mg/m² [6]. |

| Highest Development Phase | Phase II [7] | Evaluated in CML, prostate cancer; development discontinued in multiple myeloma and solid tumors [7]. |

Preclinical Experimental Protocols

The following methodologies are commonly used to investigate this compound's effects in vitro.

Cell Viability and Proliferation Assay (AlamarBlue/MTT/CCK-8)

This method is used to determine the growth-inhibitory effects of this compound [8] [2].

- Cell Seeding: Plate cancer cells (e.g., gastric cancer AGS/NCI-N78, EBV-transformed B-cells) in 96-well plates and culture overnight until ~75% confluent [8] [2].

- Drug Treatment: Treat cells with a dose range of this compound (e.g., 10 nM to 1000 nM) or a vehicle control (DMSO) for a set period (e.g., 24-48 hours) [8] [2].

- Incubation with Reagent: Add AlamarBlue solution (10% of total volume) or CCK-8/MTT reagent to each well and incubate for several hours [8] [9].

- Measurement: Measure fluorescence (Ex/Em: 530/590 nm for AlamarBlue) or absorbance (450 nm for CCK-8) using a plate reader. Fluorescence/absorbance intensity is proportional to the number of viable cells [8] [2].

Analysis of Apoptosis by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay quantifies early and late apoptosis [8] [2].

- Cell Treatment & Harvest: Treat cells with this compound, then collect, wash with cold PBS, and resuspend in Annexin V binding buffer [8] [2].

- Staining: Incubate the cell suspension with FITC-conjugated Annexin V and a viability dye like PI or 7-AAD for 15 minutes at room temperature in the dark [8] [2].

- Flow Cytometry: Analyze the stained cells using a flow cytometer within 1 hour.

- Data Interpretation: The populations are distinguished as follows: Annexin V-/PI- (viable), Annexin V+/PI- (early apoptotic), Annexin V+/PI+ (late apoptotic/necrotic) [2].

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This protocol determines the distribution of cells in different cell cycle phases [8].

- Cell Fixation: After drug treatment, harvest cells, wash with PBS, and fix in cold 70% ethanol at -20°C for several hours or overnight.

- Staining: Wash fixed cells to remove ethanol and resuspend in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to degrade RNA) for 30-45 minutes in the dark [8].

- Flow Cytometry: Analyze the DNA content of the stained cells using a flow cytometer.

- Data Interpretation: The DNA histogram is analyzed to quantify the percentage of cells in sub-G1 (apoptotic), G0/G1, S, and G2/M phases. This compound typically induces a G2/M phase arrest [8].

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple interconnected mechanisms, as illustrated in the following signaling pathway diagram:

Diagram of this compound's multi-target anticancer mechanisms involving mitotic disruption, apoptosis induction, and other signaling pathways.

The core cellular events triggered by this compound include:

Mitotic Disruption & Cell Fate: By inhibiting Aurora kinases, this compound causes severe mitotic defects. The predominant cellular outcome depends on the extent of Aurora B inhibition. At lower levels, cells may undergo mitotic slippage, exiting mitosis without division and becoming polyploid. These polyploid cells can either enter a permanent growth arrest (senescence) or, after subsequent cycles, initiate mitotic catastrophe, leading to apoptosis [5].

Signaling Pathway Modulation: this compound's effects are mediated through the modulation of key signaling pathways. It inhibits the PI3K/Akt/mTOR pathway, which is crucial for cell survival and growth, thereby contributing to the induction of autophagy and apoptosis [8] [3]. It can also induce Endoplasmic Reticulum (ER) stress, leading to calcium release into the cytosol, which further promotes mitochondrial-mediated apoptosis [2].

Inhibition of Metastatic Potential: this compound has been shown to inhibit Epithelial-to-Mesenchymal Transition (EMT), a key process in metastasis. This is evidenced by an increase in epithelial markers like E-cadherin and a decrease in mesenchymal markers like N-cadherin [8] [3].

Research Applications & Future Directions

Based on the accumulated research data, several key research applications and future directions for this compound are evident:

Promising in Hematological Malignancies: Preclinical and early clinical data suggest this compound may show more promise in the treatment of leukemias, particularly those involving Bcr-Abl and its resistant mutants, than in solid tumors [1] [7].

Combination Therapy Strategies: Future studies with this compound should focus on combining this agent with other targeted anticancer agents, chemotherapy, or radiotherapy to enhance efficacy and overcome resistance [1] [4].

Nanomedicine for Targeted Delivery: Recent research (as of 2025) has explored encapsulating this compound in boron phenylalanine-modified polydopamine nanoparticles (B-PDA@Danu) to improve targeted delivery to non-small cell lung cancer (NSCLC) tumors, showing enhanced uptake and efficacy with lower potential toxicity in preclinical models [9]. This represents a novel approach to addressing drug delivery challenges.

References

- 1. , an this compound aurora kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

- 2. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis ... [ar.iiarjournals.org]

- 3. , a potent pan- this compound and ABL Aurora ... kinase kinase inhibitor [dovepress.com]

- 4. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 5. Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]

- 6. A Phase I Dose-Escalation Study of this compound (PHA-739358 ... [pmc.ncbi.nlm.nih.gov]

- 7. - Nerviano Medical Sciences - AdisInsight this compound [adisinsight.springer.com]

- 8. This compound, a potent pan-Aurora kinase and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 9. Boron Phenylalanine-Modified Polydopamine ... [pmc.ncbi.nlm.nih.gov]

Danusertib pharmacokinetics and metabolism

Pharmacokinetic Parameters at a Glance

The table below summarizes the key pharmacokinetic parameters of danusertib observed in human phase I studies [1] [2].

| Parameter | Value (Mean ± SD or Range) | Conditions |

|---|---|---|

| Plasma Clearance | 17.8 ± 5.8 L/hour/m² | Intravenous administration [1] |

| 10–59 L/hour | Intravenous administration [1] | |

| Elimination Half-life | ~30 hours | Intravenous administration [1] |

| Dose Proportionality | Linear pharmacokinetics | Over the tested dose range [1] [2] |

| Inter-patient Variability | 40–50% (Coefficient of variation) | For primary PK parameters [1] |

Metabolism and Pharmacogenetics

This compound undergoes complex metabolic processing, and research has explored the potential impact of genetic variability on its pharmacokinetics and effects.

- Primary Metabolic Pathway: The major route of this compound metabolism is the formation of an N-oxide metabolite, which is inactive. This reaction is primarily catalyzed by the enzyme Flavin Containing Monooxygenase 3 (FMO3) [1] [3].

- Transporters: In vitro studies indicate that this compound is a substrate for efflux transporter proteins ABCB1 (MDR1/P-glycoprotein) and ABCG2 (BCRP) [1] [3].

- Pharmacogenetic Findings: A dedicated pharmacogenetic study investigated the relationship between single nucleotide polymorphisms (SNPs) in genes coding for metabolizing enzymes and transporters and this compound clearance. The study found no major correlations between polymorphisms in ABCB1, ABCG2, or FMO3 and this compound clearance in the 48-patient cohort. One patient with a specific FMO3 polymorphism (18281AA) showed significantly higher clearance, but this finding was based on a single individual and warrants further research. The study concluded that this compound is not highly susceptible to the pharmacogenetic variations studied [1] [3].

The following diagram illustrates the primary metabolic pathway and key proteins involved in this compound's disposition in the body:

Key Experimental Protocols from Clinical Studies

The foundational pharmacokinetic and pharmacogenetic data for this compound were derived from rigorous phase I clinical trials. Below is a summary of the core methodologies employed in these studies.

| Aspect | Protocol Details |

|---|---|

| Study Design | Phase I, open-label, dose-escalation trials in patients with advanced solid tumors or hematologic malignancies. Utilized a standard "3 + 3" design [1] [4]. |

| Administration | Intravenous infusion over 3-hour, 6-hour, or 24-hour schedules, on specific days of a 21 or 28-day cycle [1] [4]. |

| PK Sampling & Analysis | Blood samples collected at multiple time points from Day 1 to Day 22 of cycle 1. Pharmacokinetic parameters calculated using non-compartmental analysis with software like WinNonlin [1] [3]. |

| Pharmacogenetic Analysis | Genetic polymorphisms (e.g., in FMO3, ABCB1, ABCG2) analyzed from residual blood samples. Associations tested between genotypes and PK parameters (clearance) or toxicity (neutropenia) [1] [3]. |

| Pharmacodynamic Biomarker | Inhibition of Histone H3 Phosphorylation (pHH3) in skin biopsies was used as a biomarker for Aurora B kinase inhibition [1] [4] [2]. |

The workflow for these integrated clinical studies can be visualized as follows:

Key Takeaways for Researchers

- Metabolic Profile: this compound has a well-defined primary metabolic pathway via FMO3, leading to inactivation, which reduces the concern for complex active metabolites [1] [3].

- Clinical Handling: The high inter-patient variability in exposure (40-50%) is a critical factor for clinical development, though it appears less driven by common polymorphisms in the genes studied for FMO3, ABCB1, and ABCG2 [1].

- Safety Monitoring: The dose-limiting toxicity is neutropenia, which is short-lasting and manageable. This is a common class effect for Aurora kinase inhibitors [4] [2].

References

- 1. Influence of pharmacogenetic variability on the pharmacokinetics and... [pmc.ncbi.nlm.nih.gov]

- 2. Phase I pharmacokinetic and pharmacodynamic study of ... [pubmed.ncbi.nlm.nih.gov]

- 3. Influence of pharmacogenetic variability on the ... [link.springer.com]

- 4. A phase I study of this compound (PHA-739358) in adult patients ... [pmc.ncbi.nlm.nih.gov]

Summary of Phase I Clinical Trial Results

| Trial Feature | Solid Tumors (24-h infusion, 14-day cycle) [1] | Solid Tumors (3-h & 6-h infusion, 28-day cycle) [2] | Hematologic Malignancies (3-h infusion, 14-day cycle) [3] |

|---|---|---|---|

| Patient Population | Advanced solid tumors, refractory | Advanced/metastatic solid tumors, refractory | CML accelerated/blastic phase or Ph+ ALL |

| Dosing Schedule | Day 1, 8, 15 every 4 weeks | 3-h or 6-h infusion on Days 1, 8, 15 every 4 weeks | 3-h infusion daily for 7 days (Schedule A) in a 14-day cycle |

| MTD / RP2D | Without G-CSF: 500 mg/m² With G-CSF: 750 mg/m² | 6-hour IVS: 330 mg/m² 3-hour IVS: Not identified | 180 mg/m² (for Schedule A) | | Dose-Limiting Toxicity (DLT) | Febrile neutropenia [1] | Neutropenia [2] | Febrile neutropenia, mucositis [3] | | Most Common Grade ≥3 Adverse Events | Neutropenia (with/without fever), fatigue [1] | Neutropenia, fatigue, diarrhea [2] | Hematologic toxicities (e.g., neutropenia) [3] | | Pharmacokinetics | Dose-proportional; Median half-life: 18-26 hours [1] | Linear exposure with dose; infusion rate did not remarkably influence PK [2] | Data collected, but specific results not highlighted in abstract [3] | | Pharmacodynamics | Inhibition of histone H3 phosphorylation in skin biopsies at ≥500 mg/m² [1] | Inhibition of histone H3 phosphorylation at doses ≥190 mg/m² [2] | Inhibition of histone H3 and Crkl phosphorylation in peripheral blood mononuclear cells [3] | | Efficacy (Preliminary) | 1 PR (small cell lung cancer); several prolonged stable disease [1] | Stable disease in 23.7% of evaluable patients; 5 patients with SD ≥6 months [2] | Responses in 4 patients with T315I ABL mutation [3] |

Detailed Methodologies from Key Trials

For researchers aiming to replicate or understand the experimental rigor of these studies, here are the detailed methodologies for critical procedures.

Pharmacodynamic Biomarker Assessment (Histone H3 Phosphorylation)

This was a standard method across trials to confirm target engagement (Aurora B kinase inhibition) [1] [3] [2].

- Sample Collection: Skin biopsies [1] or peripheral blood mononuclear cells (PBMCs) isolated from patient blood using Ficoll-Hypaque gradient centrifugation [3].

- Protein Analysis: Samples were analyzed by western blot.

- Antibodies Used: Anti-phospho-Histone H3 (Ser10) antibody for detection, with total Histone H3 or other proteins used as loading controls [3].

- Quantification: Band intensity was measured using densitometric analysis. The level of phospho-Histone H3 (pHH3) in each sample was normalized to its total Histone H3 content [3].

Dose Escalation and Maximum Tolerated Dose (MTD) Determination

The trials used standard oncology phase I designs to determine safety and MTD [1] [3] [2].

- Study Design: Most cohorts used a "3+3" design. In one solid tumor trial, an accelerated titration design started with 100% dose increments until a DLT or grade ≥2 toxicity occurred, after which it switched to a modified Fibonacci scheme [1].

- DLT Evaluation Period: Toxicities were primarily assessed during the first treatment cycle (Cycle 1).

- MTD Definition: The highest dose at which fewer than one-third of patients (e.g., ≤1 out of 6) experienced a DLT attributable to danusertib [1].

- Dose-Limiting Toxicity (DLT) Criteria: Commonly included:

This compound's Mechanism of Action and Synergistic Potential

This compound is a small-molecule, 3-aminopyrazole derivative that acts as an ATP-competitive pan-inhibitor of the Aurora kinase family (A, B, and C) and also potently inhibits BCR-ABL, including the T315I "gatekeeper" mutation [4] [5] [3].

The following diagram illustrates the primary mitotic functions of Aurora kinases A and B, this compound's inhibition leading to mitotic disruption, and its synergistic mechanism with bosutinib.

This compound inhibits Aurora kinases and BCR-ABL, while its synergy with bosutinib targets c-Myc.

A systems-pharmacology study revealed a strong synergistic effect between this compound and the ABL/SRC inhibitor bosutinib, specifically in CML cells harboring the BCR-ABL T315I mutation [6]. The synergy was traced to non-obvious off-target effects where both drugs cooperatively targeted Mapk signaling pathways, resulting in a critical reduction of the oncogenic transcription factor c-Myc activity [6].

Interpretation and Future Directions

The phase I data successfully established a foundation for this compound's further development:

- Safety Profile is Manageable: The primary toxicity, neutropenia, is an on-target effect of cell cycle inhibition and can be managed with dose adjustments and G-CSF support [1].

- Proof of Mechanism Achieved: Consistent inhibition of histone H3 phosphorylation across trials confirms effective target engagement in patients [1] [2].

- Clinical Activity is Promising: Observed objective responses and prolonged disease stabilization in heavily pre-treated patients, particularly those with T315I-mutated leukemia, provided a strong rationale for subsequent phase II investigations [1] [3] [7].

References

- 1. A Phase I Dose-Escalation Study of this compound (PHA-739358 ... [pmc.ncbi.nlm.nih.gov]

- 2. pharmacokinetic and pharmacodynamic study of the aurora... Phase I [pubmed.ncbi.nlm.nih.gov]

- 3. A phase I study of this compound (PHA-739358) in adult patients ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 5. This compound: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 6. Systems-pharmacology dissection of a drug synergy in ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound, an aurora kinase inhibitor [pubmed.ncbi.nlm.nih.gov]

Danusertib first in human study design

Trial Design & Key Characteristics

| Trial Aspect | Description |

|---|---|

| Primary Objective | Assess safety, tolerability, and determine the Maximum Tolerated Dose (MTD) and Recommended Phase 2 Dose (RP2D) [1]. |

| Patient Population | Adults with advanced, refractory solid tumors; ECOG performance status ≤ 1 [1]. |

| Study Design | Multi-center, open-label, non-randomized [1]. |

| Dosing Regimen | Part 1: 24-hour intravenous (IV) infusion every 14 days, without G-CSF support [1]. Part 2: Dose escalation with G-CSF (filgrastim) primary prophylaxis [1]. | | Dose Escalation Method | Started at 45 mg/m²; initial rapid escalation (100% increments) until grade ≥2 toxicity, then switched to a modified Fibonacci scheme [1]. | | Key Endpoints | Safety: Incidence of Dose-Limiting Toxicities (DLTs) and Adverse Events (AEs) during Cycle 1 [1]. Pharmacokinetics (PK): Plasma concentration of danusertib and its main metabolite [1]. Pharmacodynamics (PD): Histone H3 phosphorylation (pH3) modulation in skin biopsies [1]. Efficacy: Tumor response per RECIST criteria [1]. |

Detailed Methodology

- Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific Grade 3 or higher adverse events occurring during the first treatment cycle, including febrile neutropenia, Grade 4 neutropenia lasting over 7 days, Grade 3 thrombocytopenia with bleeding or lasting over 7 days, Grade 4 thrombocytopenia, or any other Grade 3/4 non-hematologic toxicity [1].

- Pharmacodynamic Biomarker Assessment: To demonstrate target engagement, skin biopsies were collected from patients to assess the inhibition of Histone H3 phosphorylation (pH3), a substrate of Aurora B kinase. Modulation of pH3 was observed at dose levels ≥500 mg/m², confirming biological activity at these doses [1].

- Recommended Phase 2 Doses: The study established two different RP2Ds based on supportive care [1]:

- 500 mg/m² when this compound was administered without G-CSF support.

- 750 mg/m² when administered with G-CSF support.

Key Safety and Efficacy Findings

| Category | Findings |

|---|---|

| Maximum Tolerated Dose (MTD) | 500 mg/m² (without G-CSF) [1]. |

| Most Common DLT | Febrile neutropenia [1]. |

| Other Common AEs | Low-grade diarrhea, nausea, vomiting, fatigue, and hypertension [2]. Grade 3+ Treatment-Related AEs occurred in 16.8% of patients in a later study [3]. |

| Pharmacokinetics | Exhibited dose-proportional PK with a median half-life of 18-26 hours [1]. |

| Anti-tumor Activity | One objective response in a patient with refractory small-cell lung cancer (SCLC) lasting 23 weeks. Several instances of prolonged stable disease were observed in various refractory cancers [1]. |

The workflow of this first-in-human study and the mechanism of action of this compound can be visualized as follows:

Diagram of the first-in-human study workflow and this compound's mechanism of action.

Mechanism of Action and Further Development

This compound is a small-molecule 3-aminopyrazole derivative that acts as a pan-inhibitor of Aurora kinases A, B, and C [4] [2]. By inhibiting these essential regulators of mitosis, this compound disrupts proper cell division, leading to cell cycle arrest at the G2/M phase, the accumulation of polyploid cells, and ultimately, the induction of apoptosis (programmed cell death) in cancer cells [4].

- Subsequent Clinical Trajectory: Based on the Phase I data, this compound advanced to several Phase II trials. However, a large multi-tumor Phase II study in 223 patients with common advanced solid tumors (e.g., breast, ovarian, colorectal, lung) found that single-agent this compound had only marginal anti-tumor activity after the failure of prior therapies [5]. Its development in oncology has since been limited, with research interest shifting to other candidates.

References

- 1. A Phase I Dose-Escalation Study of this compound (PHA-739358 ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview | ScienceDirect Topics [sciencedirect.com]

- 3. News Releases [ir.ideayabio.com]

- 4. This compound Induces Apoptosis, Cell Cycle Arrest, and ... [pmc.ncbi.nlm.nih.gov]

- 5. Efficacy and safety of biweekly i.v. administrations of the ... [sciencedirect.com]

Danusertib cell cycle arrest G2 M phase protocol

Mechanism of Action and Experimental Evidence

Danusertib exerts its effects primarily by inhibiting Aurora kinases A, B, and C, which are crucial for mitosis. This inhibition disrupts mitotic processes, leading to G2/M phase arrest, polyploidy, and ultimately, apoptosis or other forms of cell death [1] [2] [3].

The table below summarizes the key cellular effects and validated signaling pathways impacted by this compound treatment.

| Cellular Process | Observed Effect of this compound | Key Molecular Changes |

|---|---|---|

| Cell Cycle & Proliferation | Potent inhibition of cell viability; induction of G2/M phase arrest and polyploidy [1] [2]. | Downregulation: Cyclin B1, CDK1 [4] [2]. Upregulation: p21, p27, p53 [4] [2]. |

| Apoptosis | Induction of mitochondria-dependent apoptosis [1] [4] [5]. | ↑ Pro-apoptotic: Bax, PUMA [4] [2]. ↓ Anti-apoptotic: Bcl-2, Bcl-xl [4] [2]. Activation: Cleaved caspases 3 & 9 [4] [2]. |

| Autophagy | Induction of autophagy in a dose- and time-dependent manner [1] [4] [2]. | ↑ Conversion of LC3-I to LC3-II; ↑ Beclin-1 expression [4] [2]. Inhibition of PI3K/Akt/mTOR pathway [1] [4]. |

| Other Pathways | Inhibition of Epithelial-to-Mesenchymal Transition (EMT) [1] [4] [2]. Modulation of p38 MAPK and Erk1/2 signaling [2]. | ↑ E-cadherin, ZO-1 [2]. ↓ N-cadherin, Vimentin, Snail, Slug [4] [2]. |

The following diagram illustrates the core signaling pathways affected by this compound and the subsequent cellular outcomes, integrating the molecular changes from the table above.

Detailed Experimental Protocols

Here are standardized protocols for key experiments evaluating this compound-induced G2/M arrest, compiled from multiple studies.

Cell Viability Assay (MTT or CCK-8)

This protocol is used to determine the inhibitory concentration 50 (IC₅₀) of this compound.

- Cell Lines Used: Ovarian cancer (C13, A2780cp) [1], Gastric cancer (AGS, NCI-N78) [4], Breast cancer (MCF7, MDA-MB-231) [2].

- Reagents: this compound, MTT reagent or CCK-8 kit, DMSO, cell culture medium.

- Procedure:

- Seed cells in 96-well plates at a density of 3-5 x 10³ cells/well and culture overnight.

- Prepare this compound stock solution in DMSO and dilute in culture medium to a final concentration range (e.g., 0.01 μM to 50 μM). The final DMSO concentration should not exceed 0.1% (v/v) [1] [4].

- Treat cells with this compound for 24 and 48 hours.

- Add 10-20 μL of MTT solution (5 mg/mL) or CCK-8 reagent to each well and incubate for 2-4 hours at 37°C.

- For MTT, dissolve the formed formazan crystals with DMSO. For CCK-8, measure absorbance directly.

- Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader. Calculate the percentage of cell viability relative to the DMSO-treated control group.

Cell Cycle Analysis by Flow Cytometry

This is the core protocol for quantifying G2/M phase arrest.

- Cell Lines Used: Ovarian cancer (C13, A2780cp) [1], Breast cancer (MCF7, MDA-MB-231) [2], EBV-transformed B-cells [5].

- Reagents: this compound, Propidium Iodide (PI) staining solution (containing RNase A), PBS, 70% ethanol.

- Procedure:

- Seed cells in 6-well plates and treat with this compound at desired concentrations (e.g., 0.1 μM, 0.5 μM, 1 μM) for 12, 24, and 48 hours [1].

- Harvest both adherent and floating cells by trypsinization and centrifugation.

- Wash cells twice with cold PBS.

- Fix cells in 70% cold ethanol at -20°C for at least 2 hours or overnight.

- Centrifuge to remove ethanol, wash with PBS, and resuspend in 500 μL PI staining solution.

- Incubate in the dark for 30 minutes at 37°C.

- Analyze the DNA content using a flow cytometer. The population with 4N DNA content represents cells in the G2/M phase. An increase in this population, along with the appearance of cells with >4N DNA (polyploidy), indicates a positive response to this compound [1].

Western Blot Analysis for Mechanism Validation

This protocol confirms the molecular mechanisms by detecting changes in key protein expression.

- Target Proteins:

- Procedure:

- Treat cells with this compound at IC₅₀ or other relevant concentrations for 24-48 hours.

- Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Determine protein concentration using a BCA assay.

- Separate equal amounts of protein (20-40 μg) by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane with 5% non-fat milk for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C.

- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signals using an enhanced chemiluminescence (ECL) substrate and visualize.

Quantitative Data Summary

The table below consolidates quantitative data from various studies to provide a reference for expected results.

| Cancer Type | Cell Line | Assay | This compound Concentration | Incubation Time | Key Result | Source |

|---|---|---|---|---|---|---|

| Ovarian | C13 | MTT | IC₅₀ = 1.83 μM | 48 h | 14.5% viability | [1] |

| Ovarian | C13 | Cell Cycle | 0.5 μM | 24 h | 91.2% cells in G2/M | [1] |

| Gastric | AGS | Cell Cycle | Not Specified | 24 h | G2/M arrest & polyploidy | [4] |

| Breast | MCF7 | Proliferation | IC₅₀ = 80 nM | 72 h | Antiproliferative activity | [6] |

| Colorectal | HCT116 | Cell Cycle | EC₅₀ = 80 nM | Not Specified | G2/M arrest | [6] |

| Multiple | Various | Kinase Assay | IC₅₀ = 13 nM (AurA) | N/A | Enzymatic inhibition | [6] |

Critical Considerations for Researchers

- Cell Line Variation: The efficacy and precise IC₅₀ of this compound can vary significantly between different cancer types and even between cell lines of the same cancer [1]. Always conduct a preliminary viability assay to determine the optimal concentration range for your specific model.

- Time-Dependent Effects: G2/M arrest is often time-dependent. While it may be observable at 24 hours, maximal effects and the transition to polyploidy and apoptosis might require 48-72 hours of treatment [1].

- Beyond G2/M Arrest: The ultimate fate of cells treated with this compound is complex and can include senescence, mitotic catastrophe, or apoptosis [7]. It is advisable to complement cell cycle analysis with apoptosis (e.g., Annexin V staining) and other cell death assays.

- Nanoparticle Formulations: Recent advances aim to improve the delivery and targeting of this compound. For instance, boron phenylalanine-modified polydopamine nanoparticles (B-PDA@Danu) have shown enhanced cellular uptake and anti-tumor efficacy in non-small cell lung cancer models, offering a strategy to improve its therapeutic potential [8].

References

- 1. This compound Induces Apoptosis, Cell Cycle Arrest, and ... [pmc.ncbi.nlm.nih.gov]

- 2. The pan-inhibitor of Aurora kinases this compound induces ... [pmc.ncbi.nlm.nih.gov]

- 3. Aurora kinases signaling in cancer: from molecular perception ... [molecular-cancer.biomedcentral.com]

- 4. This compound, a potent pan-Aurora kinase and ... - PubMed Central [pmc.ncbi.nlm.nih.gov]

- 5. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis ... [ar.iiarjournals.org]

- 6. This compound (PHA-739358) | Aurora Kinase inhibitor [selleckchem.com]

- 7. Alisertib and Barasertib Induce Cell Cycle Arrest and ... [mdpi.com]

- 8. Boron Phenylalanine-Modified Polydopamine ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for Danusertib Apoptosis Induction Assays

Introduction to Danusertib and Its Apoptosis-Inducing Properties

This compound (formerly PHA-739358) is a potent pan-inhibitor of Aurora kinases (A, B, and C) that has demonstrated significant apoptosis-inducing capabilities across various cancer types. As a third-generation Bcr-Abl tyrosine kinase inhibitor, it also exhibits activity against the T315I "gatekeeper" mutation, which confers resistance to other tyrosine kinase inhibitors. The Aurora kinases are essential serine/threonine kinases that regulate multiple aspects of mitotic progression, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. In normal cells, Aurora kinase expression and activity are tightly controlled, but in cancer cells, they are frequently overexpressed, leading to genomic instability and uncontrolled proliferation. This compound exerts its anti-cancer effects primarily by inducing cell cycle arrest at the G2/M phase, which subsequently triggers programmed cell death or apoptosis through both intrinsic and extrinsic pathways.

The apoptosis-inducing activity of this compound has been demonstrated in numerous preclinical studies across various cancer types, including ovarian cancer, gastric cancer, breast cancer, non-small cell lung cancer (NSCLC), chronic myeloid leukemia (CML), and Epstein-Barr virus-transformed B-cells. The compound promotes mitochondria-dependent apoptosis through modulation of Bcl-2 family proteins, leading to cytochrome c release, caspase activation, and DNA fragmentation. Additionally, this compound has been shown to inhibit epithelial-to-mesenchymal transition (EMT) and induce autophagy in various cancer models, further contributing to its anti-tumor efficacy. This application note provides detailed protocols and methodological approaches for evaluating this compound-induced apoptosis in cancer cell lines, complete with quantitative data summaries and standardized procedures suitable for drug development researchers and cancer biologists.

Quantitative Data Summary of this compound-Induced Apoptosis

Apoptosis Induction Across Cancer Cell Lines

Table 1: this compound-Induced Apoptosis Across Various Cancer Cell Lines

| Cancer Type | Cell Line | This compound Concentration | Exposure Time | Apoptosis Rate | Detection Method | Citation |

|---|---|---|---|---|---|---|

| Ovarian Cancer | C13 | 0.5 μM | 24 h | ~40% | Annexin V/PI | [1] |

| Ovarian Cancer | A2780cp | 0.5 μM | 24 h | ~35% | Annexin V/PI | [1] |

| Gastric Cancer | AGS | 0.5-5 μM | 24-48 h | Dose-dependent increase | Annexin V/PI | [2] |

| Gastric Cancer | NCI-N78 | 0.5-5 μM | 24-48 h | Dose-dependent increase | Annexin V/PI | [2] |

| Breast Cancer | MCF-7 | 0.1-10 μM | 24-72 h | Significant increase | Annexin V/PI | [3] |

| Breast Cancer | MDA-MB-231 | 0.1-10 μM | 24-72 h | Significant increase | Annexin V/PI | [3] |

| EBV-Transformed B-Cells | LCL | 25-1000 nM | 24-48 h | Dose-dependent increase | Annexin V/7-AAD | [4] |

| Non-Small Cell Lung Cancer | A549 | 1 μM (in B-PDA@Danu) | 24 h | Significant increase (P<0.001) | Calcein AM/PI | [5] |

Cell Cycle Arrest Profiles Induced by this compound

Table 2: this compound-Induced Cell Cycle Arrest in Cancer Cell Lines

| Cancer Type | Cell Line | This compound Concentration | Exposure Time | G2/M Phase Arrest | Polyploidy Induction | Citation |

|---|---|---|---|---|---|---|

| Ovarian Cancer | C13 | 0.5 μM | 24 h | 91.2% (vs 13.3% basal) | 60.5% increase | [1] |

| Ovarian Cancer | A2780cp | 0.5 μM | 24 h | 84.8% (vs 15.6% basal) | 90.1% increase | [1] |

| Gastric Cancer | AGS | 0.5-5 μM | 24 h | Significant increase | Observed | [2] |

| Gastric Cancer | NCI-N78 | 0.5-5 μM | 24 h | Significant increase | Observed | [2] |

| Breast Cancer | MCF-7 | 0.1-10 μM | 24 h | Dose-dependent | Not specified | [3] |

| Breast Cancer | MDA-MB-231 | 0.1-10 μM | 24 h | Dose-dependent | Not specified | [3] |

| Colon Cancer | HCT116 | 0.5-2 μM | 24 h | Moderate | Enhanced with Bcl-xL inhibition | [6] |

Detailed Experimental Protocols for Apoptosis Detection

Flow Cytometry-Based Apoptosis Detection Using Annexin V/Propidium Iodide

3.1.1 Principle and Background

The Annexin V/Propidium Iodide (PI) double staining method is a widely accepted technique for quantifying apoptosis by flow cytometry. This protocol leverages the fundamental biological events of early apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane, which creates a binding site for Annexin V (a phospholipid-binding protein with high affinity for PS). Meanwhile, propidium iodide (PI) serves as a DNA stain that is excluded from viable and early apoptotic cells with intact membranes but penetrates late apoptotic and necrotic cells. The simultaneous application of both markers allows discrimination between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), and late apoptotic/necrotic cells (Annexin V+/PI+).

3.1.2 Materials and Reagents

- This compound: Prepare stock solution in DMSO at 10 mM concentration, store at -20°C

- Cancer cell lines: Any relevant line (e.g., A549, MCF-7, HCT116, etc.)

- Complete culture medium: Appropriate for cell line (e.g., RPMI-1640 or DMEM with 10% FBS)

- Annexin V binding buffer: 10 mM HEPES/NaOH (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂

- Fluorescein isothiocyanate (FITC)-conjugated Annexin V: Commercial reagent

- Propidium iodide (PI) solution: 50 μg/mL in PBS

- 6-well tissue culture plates

- Flow cytometry tubes

- Centrifuge

- Flow cytometer with 488 nm excitation and appropriate filters (FITC: 530/30 nm; PI: 585/42 nm)

3.1.3 Step-by-Step Procedure

Cell seeding and treatment:

- Harvest exponentially growing cells and seed at 2-3 × 10⁵ cells/well in 6-well plates.

- Incubate for 24 hours at 37°C in 5% CO₂ to allow cell attachment.

- Treat cells with this compound at desired concentrations (typically 0.1-10 μM) for specified time points (typically 24-72 hours). Include a vehicle control (DMSO at equivalent concentration).

Cell harvesting:

- After treatment, collect both adherent and floating cells. Transfer culture supernatant to flow cytometry tubes.

- Wash adherent cells gently with PBS and add trypsin-EDTA (without phenol red) to detach cells.

- Neutralize trypsin with complete medium and pool with previously collected supernatant.

- Centrifuge at 300 × g for 5 minutes at 4°C and discard supernatant.

Annexin V/PI staining:

- Wash cell pellet once with cold PBS and resuspend in 100 μL of Annexin V binding buffer.

- Add 5 μL of FITC-conjugated Annexin V and 1 μL of PI solution (50 μg/mL).

- Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

- Add 400 μL of Annexin V binding buffer to each tube and keep on ice.

Flow cytometry analysis:

- Analyze samples within 1 hour using a flow cytometer.

- Collect at least 10,000 events per sample.

- Use unstained cells, Annexin V-only stained cells, and PI-only stained cells to set up compensation and gating.

- Analyze data using FlowJo or similar software to quantify viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

3.1.4 Data Analysis and Interpretation

In studies using this protocol, this compound has demonstrated dose-dependent and time-dependent induction of apoptosis across various cancer cell lines. For example, in ovarian cancer C13 and A2780cp cells, treatment with 0.5 μM this compound for 24 hours resulted in approximately 40% and 35% apoptosis, respectively [1]. Similarly, in EBV-transformed B-cells, this compound at concentrations ranging from 25-1000 nM induced significant apoptosis in a dose-dependent manner, as detected by Annexin V/7-AAD staining [4]. The data should be presented as mean ± standard deviation from at least three independent experiments, and statistical significance can be determined using Student's t-test or ANOVA with appropriate post-hoc tests.

Assessment of Mitochondrial Apoptosis Pathway

3.2.1 Western Blot Analysis of Apoptotic Proteins

The mitochondrial apoptosis pathway is a key mechanism through which this compound induces cell death. This can be assessed by monitoring changes in the expression levels of Bcl-2 family proteins and caspase activation through Western blot analysis.

Procedure:

- Extract total proteins from this compound-treated cells using RIPA buffer with protease and phosphatase inhibitors.

- Determine protein concentration using BCA assay.

- Separate 20-30 μg of protein by SDS-PAGE and transfer to PVDF membranes.

- Block membranes with 5% non-fat milk in TBST for 1 hour at room temperature.

- Incubate with primary antibodies overnight at 4°C: Bax (1:1000), Bcl-2 (1:1000), Bcl-xL (1:1000), cleaved caspase-9 (1:1000), cleaved caspase-3 (1:1000), PARP (1:1000), and β-actin (1:5000) as loading control.

- Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Detect signals using enhanced chemiluminescence substrate and visualize with a chemiluminescence imaging system.

Expected Results: this compound treatment typically results in increased expression of pro-apoptotic Bax and decreased expression of anti-apoptotic Bcl-2 and Bcl-xL, leading to an increased Bax/Bcl-2 ratio. This is accompanied by cytochrome c release from mitochondria, activation of caspase-9 and caspase-3, and cleavage of PARP [2] [3]. In gastric cancer AGS and NCI-N78 cells, these changes were observed in a dose- and time-dependent manner, confirming the activation of the mitochondrial apoptosis pathway [2].

3.2.2 Mitochondrial Membrane Potential (ΔΨm) Assessment

The disruption of mitochondrial membrane potential is a hallmark early event in mitochondrial-mediated apoptosis and can be assessed using the fluorescent dye JC-1.

Procedure:

- After this compound treatment, harvest cells and wash with PBS.

- Resuspend cells in culture medium containing 2 μM JC-1 dye.

- Incubate for 20 minutes at 37°C in the dark.

- Wash cells with PBS and analyze by flow cytometry or fluorescence microscopy.

- For flow cytometry, use 488 nm excitation and collect emissions at 530 nm (monomeric form, green) and 590 nm (aggregate form, red).

Expected Results: In healthy cells with intact ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic cells with disrupted ΔΨm, JC-1 remains in monomeric form emitting green fluorescence. This compound treatment causes a dose-dependent decrease in the red/green fluorescence ratio, indicating loss of ΔΨm [4]. In EBV-transformed B-cells, this compound treatment resulted in a significant disruption of mitochondrial membrane potential in a dose-dependent manner [4].

Visualization of Experimental Workflows and Signaling Pathways

This compound Apoptosis Assay Workflow

This compound Signaling Pathways in Apoptosis Induction

Technical Considerations and Troubleshooting

Optimization and Validation

When establishing this compound apoptosis assays, several critical parameters require optimization to ensure robust and reproducible results:

Cell density optimization: Ensure cells are in exponential growth phase at the time of treatment, as confluence can affect drug sensitivity. Overcrowding can lead to nutrient deprivation and increased baseline apoptosis.

This compound concentration range: Based on literature reports, effective concentrations typically range from 0.1 to 10 μM, with IC₅₀ values varying by cell line. For example, in ovarian cancer C13 cells, the IC₅₀ was 10.40 μM after 24 hours and 1.83 μM after 48 hours [1]. Preliminary dose-response experiments are recommended to establish appropriate concentrations for specific cell models.

Time course considerations: Apoptosis induction by this compound is time-dependent, with more pronounced effects typically observed after 24-48 hours of treatment. Early time points (6-12 hours) may primarily show cell cycle arrest with minimal apoptosis.

Solvent controls: this compound is typically dissolved in DMSO, which should be used at a constant concentration across all treatments (usually not exceeding 0.1% v/v) with appropriate vehicle controls.

Troubleshooting Common Issues

High background apoptosis in controls: This may indicate suboptimal culture conditions, excessive manipulation, or serum starvation. Ensure healthy cell cultures with low passage numbers and minimal exposure to trypsin during harvesting.

Weak apoptosis signal: Extend treatment duration or increase drug concentration. Consider combination with other agents; studies show enhanced apoptosis when this compound is combined with Bcl-xL inhibitors like ABT-737 in colon cancer models [6].

Inconsistent flow cytometry results: Ensure consistent staining conditions (time, temperature, dye concentrations) and immediate analysis after staining. Include appropriate controls for compensation and gating.

Cell line variability: Different cancer types and even different lines of the same cancer type may exhibit varying sensitivity to this compound. Gastric cancer AGS and NCI-N78 cells showed different IC₅₀ values [2], highlighting the need for cell-specific optimization.

Conclusion

This compound represents a promising therapeutic agent with demonstrated efficacy in inducing apoptosis across various cancer types through its activity as a pan-Aurora kinase inhibitor. The protocols outlined in this application note provide comprehensive methodologies for evaluating the apoptosis-inducing potential of this compound in preclinical models. The Annexin V/PI staining method offers a robust approach for quantifying apoptosis by flow cytometry, while assessment of the mitochondrial apoptosis pathway provides mechanistic insights into this compound's mode of action.

The consistent observation of dose-dependent and time-dependent apoptosis induction across multiple cancer models, coupled with effects on cell cycle regulation and protein expression profiles, underscores the therapeutic potential of this compound. Furthermore, the nanoparticle-formulated this compound (B-PDA@Danu) has shown enhanced targeting and efficacy in non-small cell lung cancer models with reduced potential toxicity [5], suggesting promising directions for future formulation development.

These standardized protocols can be readily implemented in research laboratories for evaluating this compound's efficacy in various cancer models, facilitating comparison across studies and contributing to the ongoing development of Aurora kinase inhibitors as cancer therapeutics.

References

- 1. This compound Induces Apoptosis, Cell Cycle Arrest, and ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a potent pan-Aurora kinase and ABL ... [dovepress.com]

- 3. The pan-inhibitor of Aurora kinases this compound induces ... [merckmillipore.com]

- 4. Pan-Aurora Kinase Inhibitor this compound Induces Apoptosis ... [ar.iiarjournals.org]

- 5. Boron Phenylalanine-Modified Polydopamine ... [pmc.ncbi.nlm.nih.gov]

- 6. Combined inhibition of aurora kinases and Bcl-xL induces ... [sciencedirect.com]

Comprehensive Application Notes and Protocols: Danusertib-Induced Autophagy in Cancer Cells

Introduction to Danusertib and Its Role in Cancer Therapy

This compound (formerly PHA-739358) is a pan-inhibitor of Aurora kinases that has demonstrated significant potential as an anticancer therapeutic agent. As a third-generation breakpoint cluster region-Abelson murine leukemia viral oncogene homolog 1 (Bcr-Abl) tyrosine kinase inhibitor, this compound exerts potent inhibitory activity against all three Aurora kinase family members—AURKA, AURKB, and AURKC—with half maximal inhibitory concentration (IC50) values of 13, 79, and 61 nM, respectively [1]. Aurora kinases are serine/threonine protein kinases that play essential roles in controlling entry into mitosis, centrosome function, chromosome assembly, and segregation. The aberrant expression and activity of these kinases have been implicated in the pathogenesis of numerous cancers, making them attractive therapeutic targets [2].

The therapeutic potential of this compound has been investigated in multiple Phase I and II clinical trials across a wide spectrum of cancers, including advanced solid tumors, leukemias, and various carcinomas [1]. These studies have revealed that this compound exhibits not only cytostatic effects but also potent cancer cell-killing activity through multiple mechanisms, with the induction of autophagy being a particularly significant component of its anticancer efficacy. This document provides comprehensive application notes and detailed experimental protocols for investigating this compound-induced autophagy in cancer cells, supporting research and development efforts in this promising area of oncology drug discovery.

Molecular Mechanisms of this compound-Induced Autophagy

Key Signaling Pathways

This compound induces autophagy in cancer cells through the coordinated modulation of multiple interconnected signaling pathways. The primary mechanism involves suppression of the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth and autophagy. Treatment with this compound results in a marked reduction in the phosphorylation of PI3K, Akt, and mTOR, thereby releasing the inhibitory effect on autophagy initiation [2]. This pathway suppression creates a permissive environment for autophagosome formation and represents a crucial aspect of this compound's mechanism of action across various cancer cell types, including ovarian, breast, and leukemia cells.

In addition to PI3K/Akt/mTOR modulation, this compound also activates the p38 MAPK and Erk1/2 pathways, which contribute to autophagy induction in a cell-type dependent manner. In breast cancer cells, this compound-induced autophagy involves both p38 MAPK and Erk1/2 signaling, with pharmacological inhibition of these pathways significantly altering LC3-II accumulation, a key autophagy marker [3]. The AURKB/p70S6K/RPL15 axis has been identified as another important mechanism in leukemia cells, connecting Aurora kinase inhibition to downstream regulation of ribosomal proteins and autophagy modulation [1]. These interconnected pathways collectively establish an autophagy-promoting environment in response to this compound treatment, contributing to its overall anticancer efficacy.

Pathway Visualization

Figure 1: Molecular Mechanisms of this compound-Induced Autophagy. This diagram illustrates the key signaling pathways through which this compound inhibits Aurora kinases and induces autophagy in cancer cells. The pathway shows both direct inhibition (solid arrows) and downstream effects (dashed arrows).

Quantitative Data on this compound Efficacy

Antiproliferative Effects Across Cancer Types

This compound demonstrates potent antiproliferative activity across diverse cancer cell types, with sensitivity varying according to cell origin and experimental conditions. The concentration-dependent and time-dependent nature of this compound's effects underscores the importance of careful dose optimization for experimental design. The tables below summarize key efficacy metrics and cellular response data from published studies.

Table 1: this compound Antiproliferative Efficacy Across Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Key Mechanisms | Citation |

|---|---|---|---|---|---|

| C13 | Ovarian Cancer (Cisplatin-resistant) | 10.40 µM | 1.83 µM | Cell cycle arrest (G2/M), apoptosis, autophagy, EMT inhibition | [2] |

| A2780cp | Ovarian Cancer (Cisplatin-resistant) | 19.89 µM | 3.88 µM | Cell cycle arrest (G2/M), apoptosis, autophagy, EMT inhibition | [2] |

| THP-1 | Acute Myeloid Leukemia | 26.9 µM | N/R | AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy | [1] |

| HL-60 | Promyelocytic Leukemia | 32.5 µM | N/R | AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy | [1] |

| K562 | Chronic Myeloid Leukemia | 30.2 µM | N/R | AURKB/p70S6K/RPL15 axis-mediated apoptosis and autophagy | [1] |

| MCF7 | Breast Cancer | N/R | ~1.5 µM | G2/M arrest, apoptosis, autophagy, EMT inhibition via p38 MAPK/Erk1/2 | [3] |

| MDA-MB-231 | Breast Cancer | N/R | ~2.0 µM | G2/M arrest, apoptosis, autophagy, EMT inhibition via p38 MAPK/Erk1/2 | [3] |

N/R = Not reported in the cited studies

Cellular Response Metrics

Detailed analysis of cellular responses to this compound treatment reveals consistent patterns of cell cycle disruption, apoptosis induction, and autophagy activation across multiple cancer types. The quantitative metrics presented below provide researchers with benchmark values for experimental comparison and validation.

Table 2: Cellular Response to this compound Treatment

| Response Parameter | Cell Line | This compound Concentration | Exposure Time | Effect | Citation |

|---|---|---|---|---|---|

| G2/M Cell Cycle Arrest | C13 (Ovarian) | 0.5 µM | 24h | 91.2% cells in G2/M (vs 13.3% basal) | [2] |

| G2/M Cell Cycle Arrest | A2780cp (Ovarian) | 0.5 µM | 24h | 84.8% cells in G2/M (vs 15.6% basal) | [2] |

| Polyploidy Accumulation | C13 (Ovarian) | 0.5 µM | 24h | 60.5% increase in polyploidy | [2] |

| Polyploidy Accumulation | A2780cp (Ovarian) | 0.5 µM | 24h | 90.1% increase in polyploidy | [2] |

| Apoptosis Induction | EBV-transformed B-cells | 1.0 µM | 24h | Significant increase in annexin V+ cells | [4] |

| Autophagy Markers | MCF7 (Breast) | 2.0 µM | 24h | Significant increase in LC3-I to LC3-II conversion | [3] |